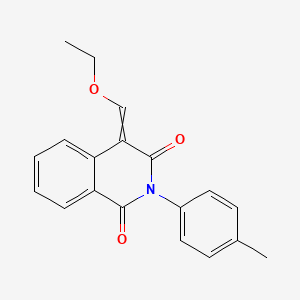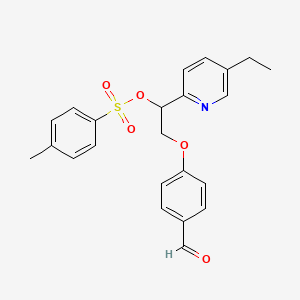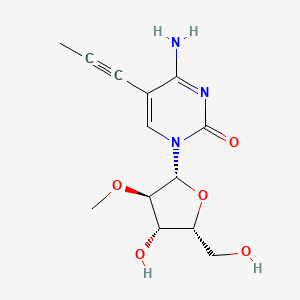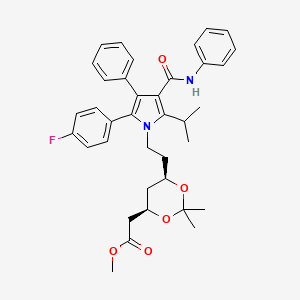
5-Chloro-4-morpholinopyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-morpholinopyridine-3-sulfonic acid is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . It is a pyridine derivative that features a morpholine ring and a sulfonic acid group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonic acid typically involves the chlorination of 4-morpholinopyridine-3-sulfonic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-4-morpholinopyridine-3-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-morpholinopyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-morpholinopyridine-3-sulfonic acid can be compared with other similar compounds, such as:
5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid: This compound has a diethylamino group instead of a morpholine ring, which can affect its reactivity and applications.
4-Morpholinopyridine-3-sulfonic acid: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H11ClN2O4S |
|---|---|
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
5-chloro-4-morpholin-4-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-5-11-6-8(17(13,14)15)9(7)12-1-3-16-4-2-12/h5-6H,1-4H2,(H,13,14,15) |
InChI-Schlüssel |
DMIFHNBDZTZINJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=NC=C2S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)



![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)




![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

